
5-Fluoro-1-methyl-1H-indazol-3-amine
Overview
Description
5-Fluoro-1-methyl-1H-indazol-3-amine is a chemical compound with the molecular formula C8H8FN3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-1-methyl-1H-indazol-3-amine, also known as 3-Amino-5-fluoro-1-methylindazole, is the hinge region of tyrosine kinase . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can function as an on or off switch in many cellular functions and is critical in cellular signaling .
Mode of Action
The 1H-indazole-3-amine structure of the compound is an effective hinge-binding fragment . It binds effectively with the hinge region of tyrosine kinase, thereby influencing the enzyme’s activity . This interaction with its target can lead to changes in the phosphorylation status of proteins, which can subsequently alter various cellular processes .
Biochemical Pathways
Tyrosine kinases play key roles in the regulation of cell growth, differentiation, metabolism, and apoptosis, among other processes .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound has been associated with antitumor activity. Some derivatives of 1H-indazole-3-amine have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Indazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . These include anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities
Cellular Effects
Some indazole derivatives have been found to exhibit promising inhibitory effects against various cancer cell lines . For instance, a compound named 6o was found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Molecular Mechanism
It is known that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Temporal Effects in Laboratory Settings
It is known that some indazole derivatives exhibit anti-proliferative activity against Hep-G2 cells .
Dosage Effects in Animal Models
It is known that some indazole derivatives exhibit anti-proliferative activity against Hep-G2 cells .
Metabolic Pathways
It is known that some indazole derivatives exhibit anti-proliferative activity against Hep-G2 cells .
Transport and Distribution
It is known that some indazole derivatives exhibit anti-proliferative activity against Hep-G2 cells .
Subcellular Localization
It is known that some indazole derivatives exhibit anti-proliferative activity against Hep-G2 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-fluorobenzonitrile with hydrazine to form the indazole core, followed by methylation and amination reactions .
Industrial Production Methods: Industrial production of this compound may utilize catalytic processes to enhance yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole ring and subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Halogenation and other substitution reactions are common, where the fluorine atom can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring .
Scientific Research Applications
5-Fluoro-1-methyl-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
- 6-Fluoro-1-methyl-1H-indazol-3-ylamine
- 7-Fluoro-1-methyl-1H-indazol-3-ylamine
- 4-Fluoro-1-methyl-1H-indazol-3-ylamine
Comparison: Compared to these similar compounds, 5-Fluoro-1-methyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the position of the fluorine atom can affect the compound’s ability to interact with biological targets and its overall stability .
Properties
IUPAC Name |
5-fluoro-1-methylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPNGUIESXJDEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570382 | |
| Record name | 5-Fluoro-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171809-12-4 | |
| Record name | 5-Fluoro-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 171809-12-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




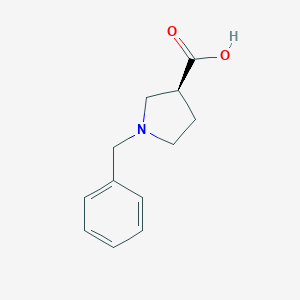

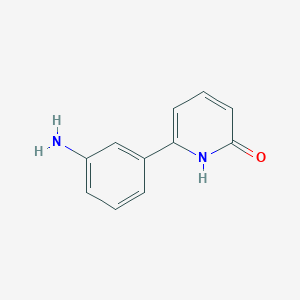

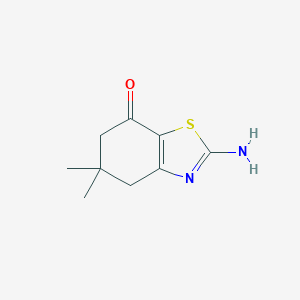

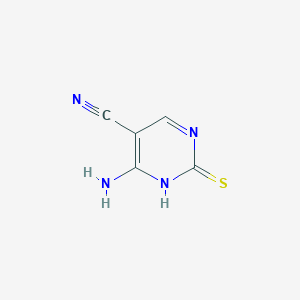

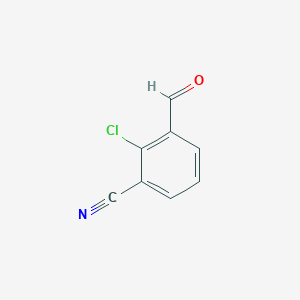
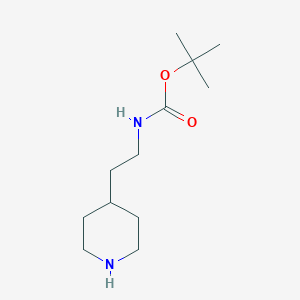
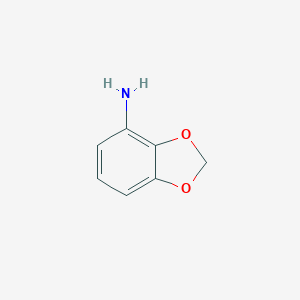
![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)
